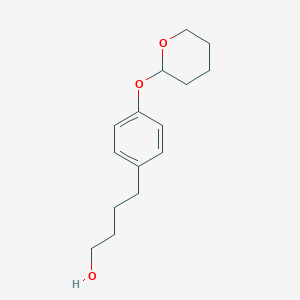

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol” is an organic compound with the molecular formula C15H22O3 . It is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of this compound can be complex. One common method involves the reaction of benzylamine with o-chlorophenylboronic acid . Another method involves the reaction of the ketone group in 1-(tetrahydro-2H-pyran-4-yl)ethanone with Wittig reagents to produce various poly-substituted olefin compounds .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring attached to a phenyl group through an oxygen atom, and a butan-1-ol group attached to the phenyl group . The InChI code for this compound is 1S/C15H22O3/c16-11-3-1-5-13-7-9-14 (10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2 .Chemical Reactions Analysis

The tetrahydropyran ring in this compound can be involved in various reactions. For example, 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.34 . Other properties such as melting point, boiling point, and density are not available from the current information.科学的研究の応用

Environmental Applications and Synthesis Methods

One of the key scientific research applications of compounds structurally related to 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol involves environmentally friendly synthesis methods. For instance, the undergraduate organic laboratory project that investigates a one-pot, multicomponent, environmentally friendly Prins-Friedel-Crafts-type reaction showcases the educational and practical significance of such compounds. This reaction, catalyzed by Montmorillonite K10 clay, synthesizes tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, setting the stage for further student research projects exploring the reaction scope with other carbonyl substrates (Dintzner et al., 2012).

Catalysis and Synthesis Enhancements

Moreover, the use of 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions highlights the catalytic efficiencies achievable with related compounds. This method benefits from high yield, clean reaction, simple methodology, and short reaction time, underscoring the compound's role in facilitating more efficient and safer synthetic processes (Khaligh, 2015).

Novel Reagents and Synthetic Applications

The development of novel reagents, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione for the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions, further exemplifies the broader chemical utility of compounds related to this compound. These advancements demonstrate the potential for creating more effective oxidizing agents that operate under milder, more environmentally benign conditions (Zolfigol et al., 2006).

Advanced Materials and Molecular Design

Additionally, the synthesis of advanced materials, such as the introduction of a novel basic ionic liquid containing dual basic functional groups for the efficient synthesis of spiro-4H-pyrans, showcases the innovative applications of these compounds in materials science. This research highlights the compound's role in promoting the synthesis of complex molecular architectures through one-pot three-component condensation, offering insights into the design of new catalytic materials (Goli-Jolodar et al., 2016).

Safety and Hazards

This compound is an organic compound and generally has a certain degree of toxicity and irritancy . During operation, personal protective equipment such as protective gloves, glasses, and masks should be worn to avoid direct skin contact and inhalation of vapors . It should be stored and handled carefully to avoid contact with oxidants and strong acids .

作用機序

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, given the presence of the hydroxyl (-oh) group .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol . For instance, high temperatures or exposure to light might lead to the degradation of the compound .

特性

IUPAC Name |

4-[4-(oxan-2-yloxy)phenyl]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c16-11-3-1-5-13-7-9-14(10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVFYJXQJUCESP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2824132.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2824140.png)

![2,6-difluoro-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2824141.png)

![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2824146.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)